molecular formula C15H12ClFO4 B3154265 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 773872-82-5

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B3154265
CAS No.: 773872-82-5
M. Wt: 310.7 g/mol
InChI Key: CLZAQDAEOKYWOY-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid is a chemical compound with the molecular formula C15H12ClFO4. It is known for its unique structure, which includes a chloro-fluorobenzyl group and a methoxybenzoic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzoic acid moiety contributes to its overall stability and solubility, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorobenzyl)oxy]benzoic acid
  • 4-[(4-Chlorobenzyl)oxy]benzoic acid
  • 3-chlorosulfonyl-4-fluoro-benzoic acid

Uniqueness

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and binding properties. The methoxy group further distinguishes it by providing additional sites for chemical modification and improving its solubility .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO4/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZAQDAEOKYWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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